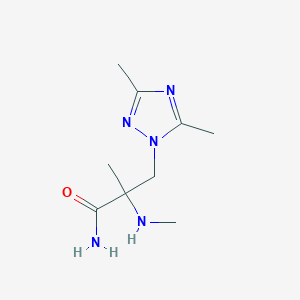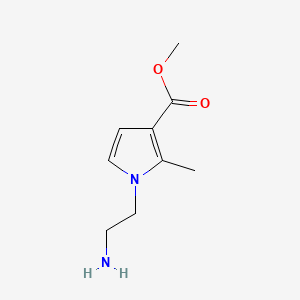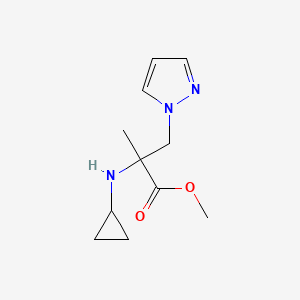![molecular formula C13H14N2O3 B13620142 2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an oxan-4-yl group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions . The oxan-4-yl group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve efficient synthesis . Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions result in the observed biological effects, such as anti-inflammatory and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar to the target compound but without the oxan-4-yl group.
Uniqueness
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-11(9-4-7-18-8-5-9)14-10-3-1-2-6-15(10)12/h1-3,6,9H,4-5,7-8H2,(H,16,17) |
InChI Key |
YWQXHZDMROSXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)







![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)





